(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine
Description
Properties
IUPAC Name |
(1R)-N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCYBPVJJPKIFJ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203855 | |
| Record name | (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672906-72-8 | |
| Record name | (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672906-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine typically involves the reduction of 4-(trifluoromethyl)acetophenone using a biocatalytic process. One efficient method employs recombinant Escherichia coli cells to catalyze the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol, which is then further converted to the desired amine . The reaction conditions often include the use of a polar organic solvent-aqueous medium, such as isopropanol, to enhance the catalytic efficiency and yield .
Industrial Production Methods
The use of biocatalysts and optimized reaction conditions ensures high enantioselectivity and yield, making the process scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions include chiral alcohols, ketones, and various substituted amines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Synthesis and Chiral Resolution
The synthesis of (R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine involves several methods that emphasize its chiral nature. A notable approach includes the use of chiral auxiliary techniques that enhance enantioselectivity during the synthesis process. For example, trifluoroacetyl-derivatized 1-phenylalkylamines have been resolved using capillary gas chromatography with specific stationary phases to achieve high enantioselectivity .
Table 1: Synthesis Methods Overview
| Method | Description | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Chiral Auxiliary Reaction | Uses chiral reagents for selective synthesis | 85 | >99.5 |
| Capillary Gas Chromatography | Resolves derivatives for enantiomer separation | Varies | High |
Biological Activities
This compound exhibits various biological activities, particularly in the treatment of diseases associated with herpes viruses, including human cytomegalovirus and herpes simplex viruses . Its structural properties allow it to interact effectively with biological targets.
Case Study: Antiviral Activity
A study demonstrated that this compound displayed significant antiviral activity against herpes viruses. The mechanism involves inhibition of viral replication, making it a candidate for further development in antiviral therapies.
Pharmaceutical Applications
The compound has potential applications in the development of pharmaceuticals targeting respiratory conditions. Notably, it serves as an intermediate in the synthesis of anti-asthmatic drugs like formoterol, which is known for its long-lasting bronchodilator effects .
Table 2: Pharmaceutical Applications
Mechanism of Action
The mechanism of action of ®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. For instance, as a precursor to chemokine receptor antagonists, it inhibits the replication of HIV-1 by blocking the entry of the virus into host cells . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Stereochemical Isomers
The trifluoromethyl group’s position and stereochemistry significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Para vs.
- Enantiomeric Differences : The R-isomer (target compound) and S-isomer (CAS: 672906-71-7) exhibit distinct optical activities, which may lead to divergent interactions with chiral biological targets (e.g., enzymes, receptors) .
Herbicidal Activity
Compounds with 4-(trifluoromethyl)phenyl groups demonstrate herbicidal activity against broadleaf plants like rape (Table 1). For example, derivatives with R = 4-(trifluoromethyl)phenyl and R1 = 4-chlorobenzyl showed moderate inhibition of rape growth, while barnyard grass remained unaffected .
Table 1 : Herbicidal Activity of Selected Analogs (Adapted from )
| R Group | R1 Group | Inhibition of Rape (%) | Inhibition of Barnyard Grass (%) |
|---|---|---|---|
| 4-(Trifluoromethyl)phenyl | 4-Chlorobenzyl | 45 | <10 |
| Phenyl | 4-Methoxyphenyl | 30 | <10 |
| 3,4,5-Trimethoxyphenyl | 4-Nitrophenyl | 55 | <10 |
Pharmacological Activity (Sigma Receptor Affinity)
In sigma(1) receptor ligand studies, alkyl substituents on the amine nitrogen critically influence binding. For example:
Physicochemical Properties
Molecular Weight and Solubility :
Stereochemical Purity :
- Commercial samples of both R- and S-isomers are typically 95% pure, ensuring reliable reproducibility in research settings .
Biological Activity
Overview
(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine is a chiral amine compound notable for its unique trifluoromethyl group, which enhances its chemical and biological properties. This compound has gained attention in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules, including chemokine receptor antagonists used in HIV treatment.
Target of Action
This compound serves as a crucial intermediate in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist. This antagonist plays a significant role in inhibiting the replication of HIV-1 by blocking its entry into host cells.
Mode of Action
The biological activity of this compound is closely tied to its function in synthesizing AD101. By acting on the CCR5 receptor, it modulates immune responses and impacts viral infection pathways.
| Property | Details |
|---|---|
| Molecular Formula | C12H14F3N |
| Molecular Weight | 235.24 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Lipophilicity | Enhanced due to the trifluoromethyl group, improving metabolic stability |
Cellular Effects
Studies indicate that this compound influences various cellular pathways:
- Inhibition of HIV-1 Replication : As an intermediate for AD101, it contributes to the inhibition of HIV-1 replication.
- Modulation of Receptor Activity : The compound may interact with specific receptors or enzymes, influencing biological pathways related to immune response and viral infections.
Case Studies
- HIV Research : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiviral activity by blocking CCR5 receptors, effectively preventing HIV entry into cells.
- Synthetic Applications : The compound is utilized in synthesizing complex organic molecules and chiral catalysts, showcasing its versatility in medicinal chemistry.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-(4-Trifluoromethylphenyl)ethanamine | C10H12F3N | Moderate activity against HIV; used as a synthetic intermediate |
| 1-(3-Bromophenyl)ethanamine | C10H12BrN | Different pharmacological profile; less lipophilic |
| (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | C14H16F6N | Potential for different receptor interactions |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for (R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine to ensure stability during experimental workflows?
- Methodological Answer : The compound should be stored at 2–8°C in a tightly sealed container under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to moisture and light, as trifluoromethyl groups are sensitive to hydrolysis under acidic or basic conditions . For long-term storage (>5 years), lyophilization or stabilization in anhydrous solvents (e.g., THF) is recommended.
Q. How can researchers confirm the enantiomeric purity of this compound?
- Methodological Answer : Enantiomeric purity can be validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (95:5). Retention times should be compared against a racemic mixture or (S)-enantiomer standard. Alternatively, NMR with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers via splitting of amine proton signals .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step approach is typical:
Reductive amination : React 4-(trifluoromethyl)acetophenone with methylamine in the presence of NaBH₄ or NaBH₃CN.
Enantioselective resolution : Use immobilized ω-transaminase enzymes (e.g., engineered variants from Vitreoscilla stercoraria) to kinetically resolve racemic mixtures, favoring the (R)-enantiomer .
Advanced Research Questions
Q. How can microwave irradiation optimize the synthesis of intermediates for this compound?
- Methodological Answer : Microwave-assisted condensation reactions (e.g., forming Schiff bases) reduce reaction times from hours to minutes. For example, 4-(trifluoromethyl)benzaldehyde and methylamine can be heated at 80–100°C under microwave irradiation (300 W) in DMF, achieving >90% yield. Monitor reaction progress via FTIR (disappearance of carbonyl peaks at ~1700 cm⁻¹) .
Q. What analytical strategies address discrepancies in LCMS data for trifluoromethylated amine derivatives?
- Methodological Answer : Contradictions in LCMS (e.g., unexpected [M+H]⁺ peaks) may arise from in-source fragmentation of the trifluoromethyl group. Mitigate this by:
- Lowering ionization energy in ESI-MS.
- Using high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., ³⁵Cl vs. CF₃ fragments).
- Cross-validating with ¹⁹F NMR to confirm intact CF₃ groups (δ ≈ -60 to -65 ppm) .
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in catalytic asymmetric reactions?
- Methodological Answer : The CF₃ group is both electron-withdrawing (-I effect) and sterically bulky, which:
- Reduces nucleophilicity of the amine, requiring stronger Lewis acids (e.g., BINOL-phosphoric acids) in asymmetric alkylations.
- Stabilizes transition states in enzymatic resolutions (e.g., ω-transaminase-catalyzed amination) by hydrophobic interactions in the enzyme’s active pocket .
Q. What impurities are likely in this compound, and how are they characterized?
- Methodological Answer : Common impurities include:
- N-Demethylated byproduct : Detectable via HPLC-UV (λ = 254 nm) and confirmed by MS ([M+H]⁺ = m/z 206.1).
- Diastereomeric adducts : Formed during incomplete resolution; analyze using X-ray crystallography or 2D NOESY NMR .
Methodological Notes
- Structural Confirmation : Combine X-ray diffraction (for crystalline derivatives) with DFT calculations (e.g., Gaussian 16) to validate geometry and electronic properties .
- Scale-Up Challenges : For multi-gram syntheses, replace hazardous reagents (e.g., NaBH₃CN) with catalytic hydrogenation (H₂/Pd-C) to improve safety and yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
